2-Chloro Ethyl Isocyanate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro Ethyl Isocyanate is an organic compound with the chemical formula C3H4ClNO. It is a colorless, transparent liquid known for its corrosive properties and potential carcinogenic effects . This compound is primarily used in the synthesis of nitrosourea-based antitumor drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro Ethyl Isocyanate can be synthesized through the reaction of an amine with phosgene (COCl2). The general reaction involves the following steps :

Reaction with Phosgene: The amine reacts with phosgene to form an intermediate carbamoyl chloride.

Formation of Isocyanate: The intermediate then decomposes to form the isocyanate.

Industrial Production Methods: Industrial production of this compound typically involves the phosgene method, which can be carried out in either liquid or gas phase . The reaction conditions are carefully controlled to ensure the safety and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro Ethyl Isocyanate undergoes various types of reactions, including:

Hydrolysis: Reacts with water to form carbamic acid, which decomposes to carbon dioxide and an amine.

Alcoholysis: Reacts with alcohols to form carbamates (urethanes).

Aminolysis: Reacts with primary and secondary amines to form substituted ureas.

Common Reagents and Conditions:

Water: Catalyzed by tertiary amines.

Alcohols: Catalyzed by tertiary amines or metal salts such as tin, iron, and mercury.

Amines: Reacts directly without the need for catalysts.

Major Products Formed:

Carbamic Acid: From hydrolysis.

Carbamates (Urethanes): From alcoholysis.

Substituted Ureas: From aminolysis.

Scientific Research Applications

2-Chloro Ethyl Isocyanate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro Ethyl Isocyanate involves its ability to act as an alkylating agent. It forms DNA-DNA cross-links and 2-chloroethylated adducts, primarily targeting the N-7 position of guanine in DNA . This leads to DNA damage and cell death, making it effective in antitumor applications.

Comparison with Similar Compounds

- 2-Bromoethyl Isocyanate

- Chloroacetyl Isocyanate

- Chlorosulfonyl Isocyanate

- Benzyl Isocyanate

- Phenyl Isocyanate

Comparison: 2-Chloro Ethyl Isocyanate is unique due to its specific use in the synthesis of nitrosourea-based antitumor drugs . While other isocyanates like 2-Bromoethyl Isocyanate and Chloroacetyl Isocyanate are also reactive, they do not share the same level of application in medicinal chemistry .

Properties

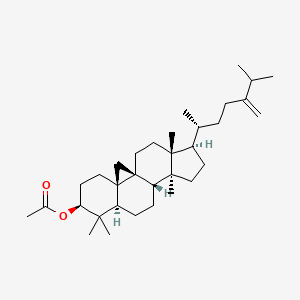

CAS No. |

1443-83-5 |

|---|---|

Molecular Formula |

C20H28O3 |

Molecular Weight |

0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.